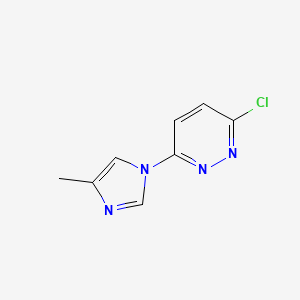
3-氯-6-(4-甲基-1H-咪唑-1-基)哒嗪
描述
3-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyridazine is a chemical compound with the CAS Number: 941294-26-4. It has a molecular weight of 194.62 and its IUPAC name is 3-chloro-6-(4-methyl-1H-imidazol-1-yl)pyridazine .
Molecular Structure Analysis
The molecular formula of 3-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyridazine is C8H7ClN4 . The InChI code is 1S/C8H7ClN4/c1-6-4-13(5-10-6)8-3-2-7(9)11-12-8/h2-5H,1H3 .科学研究应用
取代咪唑的合成
咪唑在日常应用中使用的功能分子的合成中具有重要意义。 3-氯-6-(4-甲基-1H-咪唑-1-基)哒嗪的独特结构允许对取代咪唑进行区域控制合成,而取代咪唑是药物、天然产物和聚合物中的关键成分 .
抗菌活性
咪唑衍生物,包括与我们感兴趣的化合物相关的那些,已显示出有希望的抗菌活性。 它们可以使用曼尼希碱法等技术合成,并且已被发现对各种细菌菌株(如金黄色葡萄球菌和肺炎克雷伯菌)有效,具有超越环丙沙星等标准抗生素的潜力 .
杀幼虫应用
咪唑衍生物已评估其杀幼虫活性。 3-氯-6-(4-甲基-1H-咪唑-1-基)哒嗪的结构类似物可能比传统的杀幼虫剂(如氯菊酯)更有效,为控制传播疾病的蚊子种群提供了一条新途径 .
抗真菌特性
该化合物的框架有利于开发抗真菌剂。 它可以针对白色念珠菌、奥杜安小孢子菌和黑曲霉等真菌菌株进行定制,为商业抗真菌药物提供替代方案 .
药物开发
咪唑环是药物化学中珍贵的结构。 3-氯-6-(4-甲基-1H-咪唑-1-基)哒嗪的衍生物可以表现出多种生物学特性,包括抗糖尿病、抗炎和抗组胺特性,使其在药物开发中成为有价值的支架 .
计算研究
该化合物可用于计算研究,例如密度泛函理论 (DFT) 和分子对接,以预测其反应性和与生物靶标的结合亲和力。 这有助于合理设计新的药物和生物活性分子 .
安全和危害
The compound has been classified with the GHS07 pictogram. The hazard statements associated with it are H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
作用机制
Target of Action
It’s known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
Imidazole derivatives are known to interact with various biological targets, leading to a wide range of effects .
Biochemical Pathways
Some imidazole derivatives have been found to inhibit prostaglandin e2 and interleukin activity , suggesting potential involvement in inflammatory pathways.
Result of Action
Imidazole derivatives have been associated with a wide range of biological activities .
生化分析
Biochemical Properties
3-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyridazine plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It has been observed to bind with certain enzymes, potentially inhibiting or activating their functions. For instance, it may interact with cytochrome P450 enzymes, affecting their catalytic activities. Additionally, this compound can form hydrogen bonds with proteins, altering their conformation and function .
Cellular Effects
The effects of 3-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyridazine on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the MAPK/ERK pathway, leading to changes in cell proliferation and differentiation. Furthermore, this compound has been shown to affect the expression of genes involved in apoptosis and cell cycle regulation .
Molecular Mechanism
At the molecular level, 3-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyridazine exerts its effects through specific binding interactions with biomolecules. It can inhibit enzyme activity by binding to the active site or allosteric sites, preventing substrate access. Additionally, it may activate certain enzymes by stabilizing their active conformation. This compound also influences gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyridazine change over time. The compound’s stability and degradation are crucial factors in its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade over time, leading to reduced efficacy. Long-term exposure to this compound can result in sustained changes in cellular processes, including altered gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 3-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyridazine vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enhanced enzyme activity or improved cellular function. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of metabolic processes. Threshold effects have been observed, where a specific dosage range produces optimal results without toxicity .
Metabolic Pathways
3-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyridazine is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, it may inhibit or activate enzymes in the glycolytic pathway, affecting glucose metabolism. Additionally, this compound can alter the levels of key metabolites, such as ATP and NADH, impacting overall cellular energy balance .
Transport and Distribution
Within cells and tissues, 3-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyridazine is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins, facilitating its movement across cellular membranes. This compound can accumulate in certain tissues, leading to localized effects. Its distribution within the cell can also influence its activity and function .
Subcellular Localization
The subcellular localization of 3-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyridazine is crucial for its activity. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it can localize to the mitochondria, where it affects mitochondrial function and energy production. Additionally, its presence in the nucleus can influence gene expression and DNA repair processes .
属性
IUPAC Name |
3-chloro-6-(4-methylimidazol-1-yl)pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN4/c1-6-4-13(5-10-6)8-3-2-7(9)11-12-8/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJZBGBUKRGBVTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C=N1)C2=NN=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10608031 | |
| Record name | 3-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10608031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
941294-26-4 | |
| Record name | 3-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyridazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=941294-26-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10608031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[3-Phenyl-4,4-dimethyl-5-oxo-2-thioxoimidazolidin-1-yl]-2-trifluoromethylbenzonitrile](/img/structure/B1369429.png)

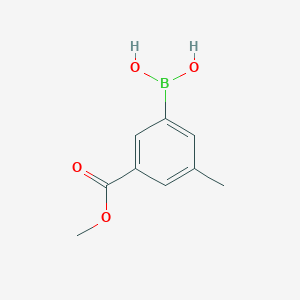
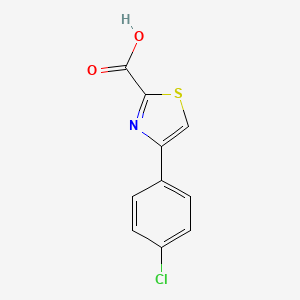
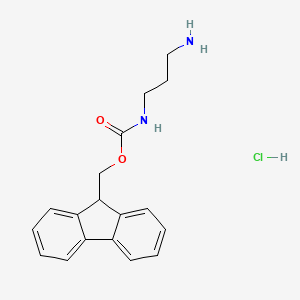

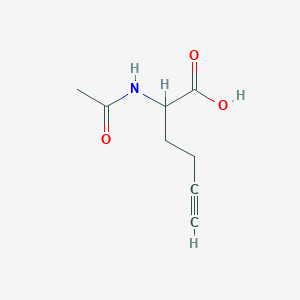
![2,6-Dibenzhydryl-2,6-diazaspiro[3.3]heptane](/img/structure/B1369442.png)




![2-(1-Cyclohexyl-4-{[2-(methylthio)pyrimidin-5-yl]methyl}piperazin-2-yl)ethanol](/img/structure/B1369454.png)
